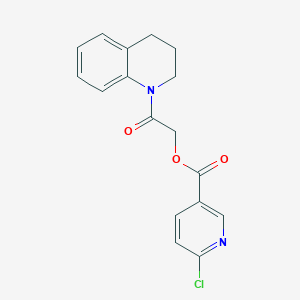

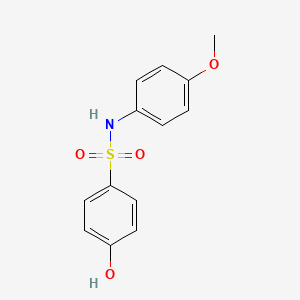

2-(benzylthio)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylthio)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C26H21N5O3S and its molecular weight is 483.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

One study focused on the synthesis and crystal structure of a related compound, highlighting the methods used to characterize its structure through H-1-NMR, C-13-NMR, and X-ray diffraction. This research provides insights into the compound's molecular structure and potential interactions, indicating its moderate herbicidal and fungicidal activities (霍静倩 et al., 2016).

Anticancer Activity

Another study synthesized derivatives with a focus on evaluating their anticancer activity. These efforts revealed potent and selective cytotoxic effects against leukemia cell lines, demonstrating the potential therapeutic applications of such compounds in cancer treatment (V. Horishny, M. Arshad, V. Matiychuk, 2021).

Antimicrobial Activity

Research into novel sulphonamide derivatives, including the synthesis and evaluation of their antimicrobial activities, provides a basis for understanding the potential of such compounds to combat bacterial infections. This study not only demonstrates the process of creating these derivatives but also highlights their effectiveness against various microbial strains, pointing towards their applicability in addressing antimicrobial resistance (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

Insecticidal and Antibacterial Potential

The creation of heterocyclic compounds linked to pyrimidine and evaluated for their insecticidal and antibacterial potential suggests a broader spectrum of biological activities. Such studies underscore the importance of structural modifications in enhancing biological efficacy against pests and bacteria, indicating a diverse range of applications in agriculture and medicine (P. P. Deohate, Kalpana A. Palaspagar, 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzylthio)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 2-(benzylthio)acetamide, the second is 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid, and the third is N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide. These intermediates are synthesized using a combination of organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and cyclizations.", "Starting Materials": [ "Benzyl chloride", "Thiourea", "Acetic anhydride", "Benzaldehyde", "Furan-2-carboxylic acid", "Ethyl acetoacetate", "Phenylhydrazine", "Sodium hydroxide", "Hydrochloric acid", "Sodium acetate", "Sodium nitrite", "Sodium borohydride", "Acetic acid", "Pyridine", "Triethylamine", "Dimethylformamide", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-(benzylthio)acetamide", "a. Benzyl chloride is reacted with thiourea in the presence of sodium hydroxide to form benzylthiourea.", "b. Benzylthiourea is then reacted with acetic anhydride to form 2-(benzylthio)acetamide.", "Step 2: Synthesis of 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid", "a. Benzaldehyde is reacted with furan-2-carboxylic acid in the presence of sodium acetate to form 3-(furan-2-yl)-1-phenylprop-2-en-1-one.", "b. 3-(furan-2-yl)-1-phenylprop-2-en-1-one is then reacted with ethyl acetoacetate in the presence of pyridine to form 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester.", "c. Phenylhydrazine is reacted with 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester in the presence of hydrochloric acid to form 3-(furan-2-yl)-1-(phenylhydrazono)-5-phenyl-4,5-dihydro-1H-pyrazole.", "d. Sodium nitrite is added to 3-(furan-2-yl)-1-(phenylhydrazono)-5-phenyl-4,5-dihydro-1H-pyrazole in the presence of hydrochloric acid to form the diazonium salt.", "e. The diazonium salt is then reacted with sodium borohydride in the presence of acetic acid to form 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid.", "Step 3: Synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide", "a. 3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid is reacted with chloroacetyl chloride in the presence of triethylamine to form N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide." ] } | |

Número CAS |

1207056-45-8 |

Fórmula molecular |

C26H21N5O3S |

Peso molecular |

483.55 |

Nombre IUPAC |

2-benzylsulfanyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |

InChI |

InChI=1S/C26H21N5O3S/c32-24-15-20(19-10-5-2-6-11-19)27-26(29-24)31-23(14-21(30-31)22-12-7-13-34-22)28-25(33)17-35-16-18-8-3-1-4-9-18/h1-15H,16-17H2,(H,28,33)(H,27,29,32) |

Clave InChI |

IVGVYCWBGYXNMM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)

![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2547453.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)

![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{4-[(4-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)methyl]phenyl}benzamide](/img/structure/B2547460.png)

![Tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2547463.png)

![(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2547464.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2547466.png)